molecular formula C6H13NO3S B107394 2-Aminocyclohexanesulfonic acid CAS No. 16496-77-8

2-Aminocyclohexanesulfonic acid

Cat. No. B107394
CAS RN: 16496-77-8
M. Wt: 179.24 g/mol
InChI Key: NDRPLJAHCNWEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminocyclohexanesulfonic acid (ACHS) is an organic compound that is widely used in scientific research. It is a sulfonic acid derivative of cyclohexylamine, and its chemical formula is C6H13NO3S. ACHS is an important reagent in biochemistry and molecular biology, as it is involved in a variety of biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 2-Aminocyclohexanesulfonic acid is not fully understood, but it is believed to act as a proton acceptor and donor, helping to maintain a stable pH environment in biological systems. 2-Aminocyclohexanesulfonic acid is also thought to interact with proteins and other biomolecules, which can affect their function and activity.

Biochemical And Physiological Effects

2-Aminocyclohexanesulfonic acid has a number of biochemical and physiological effects, including its ability to stabilize enzymes, maintain a stable pH environment, and interact with biomolecules. 2-Aminocyclohexanesulfonic acid has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Aminocyclohexanesulfonic acid in lab experiments is its ability to maintain a stable pH environment, which is crucial for many biochemical and physiological processes. 2-Aminocyclohexanesulfonic acid is also relatively inexpensive and easy to obtain. However, 2-Aminocyclohexanesulfonic acid can be toxic at high concentrations, and its use should be carefully monitored.

Future Directions

There are several areas of future research that could be explored with 2-Aminocyclohexanesulfonic acid. One potential area is the development of new methods for synthesizing 2-Aminocyclohexanesulfonic acid that are more efficient and environmentally friendly. Another area of research is the investigation of 2-Aminocyclohexanesulfonic acid's potential as an antioxidant and its effects on oxidative stress and inflammation. Additionally, 2-Aminocyclohexanesulfonic acid could be used in the development of new drugs and therapies for a variety of diseases and conditions.

Synthesis Methods

The synthesis of 2-Aminocyclohexanesulfonic acid involves the reaction of cyclohexylamine with chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form 2-Aminocyclohexanesulfonic acid. The reaction is highly exothermic and should be carried out under controlled conditions.

Scientific Research Applications

2-Aminocyclohexanesulfonic acid is widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in the preparation of electrophoresis gels, as it helps to maintain a stable pH environment during the separation of proteins and nucleic acids. 2-Aminocyclohexanesulfonic acid is also used as a stabilizer for enzymes and as a component of cell culture media.

properties

CAS RN

16496-77-8

Product Name

2-Aminocyclohexanesulfonic acid

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-aminocyclohexane-1-sulfonic acid

InChI

InChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)

InChI Key

NDRPLJAHCNWEKE-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)N)S(=O)(=O)O

Canonical SMILES

C1CCC(C(C1)N)S(=O)(=O)O

synonyms

2-aminocyclohexanesulfonic acid
2-TAHS
cis-2-aminocyclohexanesulfonic acid
trans-2-aminocyclohexanesulfonic acid

Origin of Product

United States

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